1-ethynyl-1-methylcyclobutane
Description
1-Ethynyl-1-methylcyclobutane is a strained cyclobutane derivative featuring a methyl group and a terminal ethynyl (-C≡CH) substituent at the 1-position. The cyclobutane ring introduces significant angle strain (90° bond angles vs. the tetrahedral 109.5°), which enhances its reactivity compared to larger cycloalkanes. The ethynyl group contributes to sp-hybridization, enabling participation in click chemistry (e.g., azide-alkyne cycloaddition) and coordination with transition metals.
Properties
CAS No. |
2137742-29-9 |
|---|---|
Molecular Formula |
C7H10 |
Molecular Weight |
94.15 g/mol |
IUPAC Name |
1-ethynyl-1-methylcyclobutane |
InChI |
InChI=1S/C7H10/c1-3-7(2)5-4-6-7/h1H,4-6H2,2H3 |
InChI Key |
VNVOJPFSGNOBAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)C#C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-1-methylcyclobutane can be synthesized through various organic reactions. One common method involves the alkylation of cyclobutylmethyl ketone with ethynylmagnesium bromide, followed by dehydration to form the desired product. The reaction typically requires anhydrous conditions and a suitable solvent such as tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and specific reaction conditions are often employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-1-methylcyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.
Substitution: Halogenation reactions with bromine or chlorine can replace hydrogen atoms on the cyclobutane ring with halogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Bromine or chlorine in the presence of a radical initiator such as ultraviolet light.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: 1-ethyl-1-methylcyclobutane.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
1-Ethynyl-1-methylcyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethynyl-1-methylcyclobutane involves its interaction with various molecular targets. The ethynyl group can participate in nucleophilic addition reactions, while the cyclobutane ring can undergo ring-opening reactions under specific conditions. These interactions can affect biological pathways and chemical processes, making the compound valuable in research and industrial applications.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1 summarizes key parameters of analogous compounds derived from the evidence:
*Calculated based on molecular formula C₇H₁₀.
Reactivity and Stability
- Ring Strain and Reactivity: Cyclopropane derivatives (e.g., 1-(1-ethynylcyclopropyl)-4-methoxybenzene) exhibit higher ring strain (60° bond angles) than cyclobutane analogs, making them more reactive in ring-opening reactions . Cyclopentane derivatives (e.g., methyl 1-(methylamino)cyclopentanecarboxylate) show lower strain, increasing stability but reducing strain-driven reactivity .
- Functional Group Influence: Ethynyl Group: The terminal alkyne in this compound is highly reactive in metal-catalyzed couplings (e.g., Sonogashira) compared to the methylene group in ethyl 1-methyl-3-methylenecyclobutanecarboxylate . Amino and Ester Groups: Polar substituents (e.g., in methyl 1-(methylamino)cyclobutanecarboxylate) improve solubility in aqueous media, contrasting with the hydrophobic ethynyl and methyl groups in the target compound .
Biological Activity
- Molecular Formula : C7H10
- Molecular Weight : 94.16 g/mol
- CAS Number : 2137742-29-9
The biological activity of 1-ethynyl-1-methylcyclobutane may involve:
- Covalent Bond Formation : The ethynyl group can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
- Reactivity with DNA/RNA : Similar compounds have shown the ability to interact with nucleic acids, affecting their function and leading to therapeutic effects.
Biological Activity and Applications
Although direct studies on this compound are sparse, related compounds exhibit notable biological activities:
Antimicrobial Properties
Many ethynyl-substituted compounds have been investigated for their antimicrobial properties. For instance:
- Case Study : A study on similar ethynyl compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Ethynyl groups are often found in anticancer agents:
- Research Findings : Compounds featuring ethynyl groups have been shown to inhibit cancer cell proliferation in various models, suggesting potential applications in cancer therapy .
Comparison with Similar Compounds
To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Biological Activity |
|---|---|---|
| 3-Ethynyl-4-methoxy-1,2-oxazole | Heterocyclic compound | Antimicrobial and anticancer properties |
| 5-Ethynyl-3-methoxy-1,2-thiazole | Heterocyclic compound | Antiviral and antifungal properties |
| 1-Ethenyl-1-methylcyclobutane | Alkenes | Limited data; potential for reactivity |
Research Findings and Literature Review
A review of literature indicates that while specific data on this compound is limited, compounds with similar structures frequently demonstrate interesting biological activities. The following findings highlight research directions:
Synthesis and Reactivity Studies
Research has focused on the synthesis of ethynyl-substituted cyclobutanes and their reactivity patterns:
- Ethynyl groups facilitate nucleophilic substitution reactions, which can lead to the formation of biologically active derivatives .
Future Directions
Further research is necessary to explore the specific biological activities of this compound. Potential studies could include:
- In vitro assays to evaluate antimicrobial and anticancer properties.
- Mechanistic studies to understand interactions with biological macromolecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
